molecular formula C23H28N4O4S B11023096 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11023096
M. Wt: 456.6 g/mol
InChI Key: DDTHVZBYMIXVJT-UHFFFAOYSA-N
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Description

1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine moiety

Preparation Methods

The synthesis of 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release .

Comparison with Similar Compounds

1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N4O4S

Molecular Weight

456.6 g/mol

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H28N4O4S/c1-17-7-6-12-24-22(17)25-23(29)18-15-21(28)27(16-18)19-8-10-20(11-9-19)32(30,31)26-13-4-2-3-5-14-26/h6-12,18H,2-5,13-16H2,1H3,(H,24,25,29)

InChI Key

DDTHVZBYMIXVJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

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